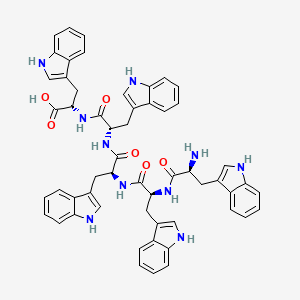
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is a peptide composed of five tryptophan residues. Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial hosts such as Escherichia coli, followed by purification .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride can reduce certain functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the tryptophan residues.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products
The major products formed from these reactions include oxidized tryptophan derivatives, reduced peptides, and substituted tryptophan residues .
Scientific Research Applications
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved include signal transduction cascades and metabolic pathways that are modulated by the presence of tryptophan residues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tryptophan-containing peptides such as:
- L-Tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Uniqueness
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is unique due to its extended sequence of tryptophan residues, which can confer distinct biochemical properties and interactions compared to shorter peptides .
Properties
CAS No. |
564474-54-0 |
|---|---|
Molecular Formula |
C55H52N10O6 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C55H52N10O6/c56-41(21-31-26-57-42-16-6-1-11-36(31)42)51(66)62-47(22-32-27-58-43-17-7-2-12-37(32)43)52(67)63-48(23-33-28-59-44-18-8-3-13-38(33)44)53(68)64-49(24-34-29-60-45-19-9-4-14-39(34)45)54(69)65-50(55(70)71)25-35-30-61-46-20-10-5-15-40(35)46/h1-20,26-30,41,47-50,57-61H,21-25,56H2,(H,62,66)(H,63,67)(H,64,68)(H,65,69)(H,70,71)/t41-,47-,48-,49-,50-/m0/s1 |
InChI Key |
FAWGHWHAJVUSNS-SHQHHQQKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
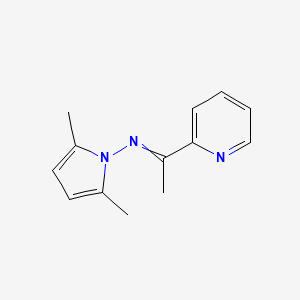
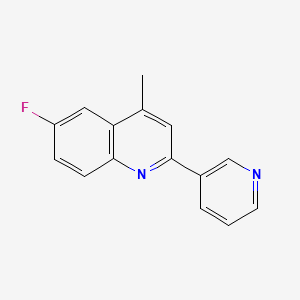
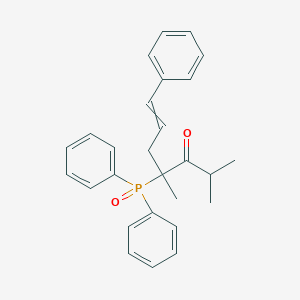
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
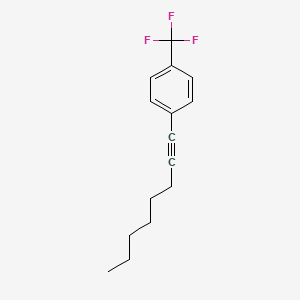
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
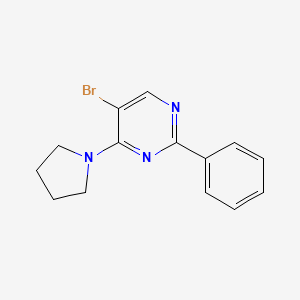
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
